molecular formula C25H40O2 B12768242 (1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol CAS No. 343770-62-7

(1'',2''-Dimethyl-5''-ethyl)-delta6-tetrahydrocannabinol

Cat. No.: B12768242
CAS No.: 343770-62-7
M. Wt: 372.6 g/mol
InChI Key: DVCKIHJPADNIHA-BMCGFAJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol is a synthetic cannabinoid compound It is structurally related to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol typically involves the cyclization of a suitable precursor molecule. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The specific synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol may involve large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.

    Biology: Investigated for its effects on cellular processes and receptor interactions.

    Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds.

Mechanism of Action

The mechanism of action of (1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol involves its interaction with cannabinoid receptors in the body, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The compound exerts its effects by binding to these receptors and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.

    Delta-8-tetrahydrocannabinol (Delta-8-THC): A less potent isomer of THC.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.

Uniqueness

(1’‘,2’‘-Dimethyl-5’'-ethyl)-delta6-tetrahydrocannabinol is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other cannabinoids. These modifications can affect its binding affinity to cannabinoid receptors and its overall biological activity.

Properties

CAS No.

343770-62-7

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H40O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,20-21,26H,7-13H2,1-6H3/t16?,17?,18?,20-,21-/m1/s1

InChI Key

DVCKIHJPADNIHA-BMCGFAJBSA-N

Isomeric SMILES

CCCCCC(C)C(C)C1=CC(=C2[C@@H]3CC(CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.